molecular formula C16H21N3O4 B2752062 1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-32-2

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2752062
CAS RN: 877641-32-2
M. Wt: 319.361
InChI Key: MXZONLIGBMTJOB-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with multiple functional groups. It contains an allyl group, a urea group, a pyrrolidinone group, and a dimethoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the allyl group might undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics like boiling point, melting point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and functional groups .

Scientific Research Applications

Synthesis and Catalysis

Research has shown that allylic compounds and urea derivatives can be utilized in synthesis and catalysis. For example, methyltrioxorhenium-catalyzed epoxidations in ionic liquids have demonstrated excellent conversions and selectivities for the epoxides of a wide range of substrates, showcasing the potential of similar compounds in catalytic applications (Owens & Abu‐Omar, 2000). Additionally, complexation-induced unfolding of heterocyclic ureas has been studied, revealing their ability to form multiply hydrogen-bonded complexes, which could be significant in the design of self-assembling materials (Corbin et al., 2001).

Anticancer Agents

The synthesis and biological evaluation of urea derivatives as anticancer agents have also been explored. One study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications of similar compounds (Feng et al., 2020).

Chiral Separation and Molecular Recognition

Research into the molecular structure of chromatographic chiral selectors based on derivatives of ergot alkaloids, such as terguride, has shown the potential for similar compounds in chiral separation technologies. The study of the chiral recognition mechanism when used as the stationary phase for racemic mixture separation highlights the importance of such compounds in analytical chemistry (Bachechi et al., 1998).

Epoxidation and Redox Catalysis

The use of urea-hydrogen peroxide adducts in the highly selective epoxidation of olefinic compounds has been reported, demonstrating an increased epoxide selectivity for various unsaturated compounds. This highlights the application of urea derivatives in improving the efficiency of redox catalysis (Laha & Kumar, 2002).

Corrosion Inhibition

Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The formation of a protective layer on the steel surface indicates the utility of similar compounds in materials science and engineering to enhance the durability of metals (Mistry et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs and bioactive compounds. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and potential effects on biological systems. Without specific data, it’s hard to assess the safety and hazards of this compound .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its bioactivity, studying its physical and chemical properties, and exploring its potential uses .

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-4-7-17-16(21)18-11-8-15(20)19(10-11)12-5-6-13(22-2)14(9-12)23-3/h4-6,9,11H,1,7-8,10H2,2-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZONLIGBMTJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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